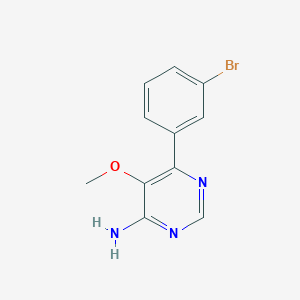

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine

描述

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine is a pyrimidine derivative characterized by a meta-bromophenyl group at position 6, a methoxy group at position 5, and an amine at position 2. Pyrimidines are heterocyclic aromatic compounds with wide-ranging applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and antiviral drugs . The methoxy group may influence solubility and hydrogen-bonding interactions, while the 4-amine moiety is critical for intermolecular interactions in both biological and crystalline environments .

属性

IUPAC Name |

6-(3-bromophenyl)-5-methoxypyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-16-10-9(14-6-15-11(10)13)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMDIPFXYIFUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1N)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and 5-methoxypyrimidine-4-amine.

Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 5-methoxypyrimidine-4-amine in the presence of a base such as sodium hydroxide in ethanol to form the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation and Reduction: Products include oxides, amines, or alcohols.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes.

作用机制

The mechanism of action of 6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and methoxy groups can influence its binding affinity and selectivity. The compound may also participate in cellular signaling pathways, affecting various biological processes.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Electronic and Steric Effects

- Substituent Position : The meta -bromophenyl group in the target compound contrasts with para -substituted analogues (e.g., 6-[(4-bromophenyl)methyl]pyrimidin-4-amine). Meta-substitution may reduce steric hindrance in binding pockets compared to bulkier para-substituents .

- Halogen vs. Alkyl/Thiol Groups: Chlorine (in 4,6-dichloro-5-methoxypyrimidine) and bromine (target compound) both withdraw electrons, but bromine’s larger atomic radius may enhance van der Waals interactions. Thiol-containing analogues (e.g., 5-amino-4-methoxy-6-mercapto-pyrimidine) exhibit higher reactivity due to sulfur’s nucleophilicity .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : The target compound’s methoxy and amine groups likely participate in hydrogen-bonding networks, akin to Cl···N interactions in 4,6-dichloro-5-methoxypyrimidine .

- Graph Set Analysis : Hydrogen-bonding patterns in pyrimidines (e.g., R₂²(8) motifs) are critical for stabilizing crystal structures, as discussed in .

生物活性

6-(3-Bromophenyl)-5-methoxypyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its efficacy against various biological targets, including cancer cells and microbial pathogens.

- Chemical Formula: C11H10BrN3O

- Molecular Weight: 284.12 g/mol

- CAS Number: 1549248-83-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and inflammation. The bromophenyl group enhances its lipophilicity, potentially allowing better membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

- A431 Vulvar Epidermal Carcinoma Cells : The compound significantly inhibited cell proliferation and migration, suggesting a potential role in cancer therapy .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 5.0 | Inhibition of cell cycle progression |

| HepG2 | 2.5 | Induction of apoptosis |

| MCF-7 | 3.0 | Modulation of estrogen receptor signaling |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

| Candida albicans | 10 μg/mL |

Case Studies

- In Vivo Studies : A study conducted on mice models revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- Combination Therapy : Combining this compound with established chemotherapeutics has shown synergistic effects, enhancing overall efficacy while reducing the dosage required for individual drugs.

Research Findings

Research indicates that the compound's efficacy may be linked to its ability to inhibit specific kinases involved in cancer cell signaling pathways. For example, it has been found to inhibit the activity of the USP1/UAF1 deubiquitinase complex, which plays a critical role in regulating protein degradation pathways associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。